1-(1-methyl-1H-pyrazol-4-yl)-N-(pyridin-3-ylmethyl)methanamine
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Overview
Description
1-(1-methyl-1H-pyrazol-4-yl)-N-(pyridin-3-ylmethyl)methanamine is a chemical compound that features a pyrazole ring substituted with a methyl group at the 1-position and a pyridine ring attached via a methanamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-N-(pyridin-3-ylmethyl)methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Methylation: The pyrazole ring is then methylated at the 1-position using methyl iodide or a similar methylating agent.
Attachment of the pyridine ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a pyridine derivative in the presence of a base.
Formation of the methanamine linker:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-methyl-1H-pyrazol-4-yl)-N-(pyridin-3-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles or electrophiles in the presence of a suitable base or acid.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(1-methyl-1H-pyrazol-4-yl)-N-(pyridin-3-ylmethyl)methanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: The compound can be used in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-N-(pyridin-3-ylmethyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)-N-(pyridin-3-ylmethyl)methanamine can be compared with similar compounds such as:
- 1-(1-methyl-1H-pyrazol-4-yl)-N-(pyridin-2-ylmethyl)methanamine
- 1-(1-methyl-1H-pyrazol-4-yl)-N-(pyridin-4-ylmethyl)methanamine
These compounds differ in the position of the pyridine ring attachment, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications.
Properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-15-9-11(8-14-15)7-13-6-10-3-2-4-12-5-10/h2-5,8-9,13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIQVJAEEZNICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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